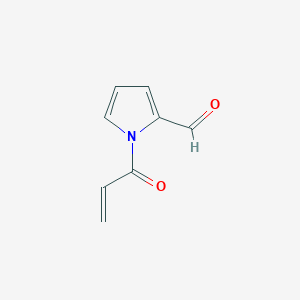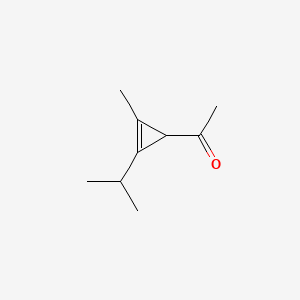
1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone is an organic compound characterized by a cyclopropene ring substituted with a methyl group and an isopropyl group
Métodos De Preparación
The synthesis of 1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-3-propan-2-ylcycloprop-2-en-1-ol with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with agents like lithium aluminum hydride can yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex cyclopropene derivatives.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism by which 1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropene ring can undergo ring-opening reactions, which may be catalyzed by specific enzymes, leading to the formation of reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone include other cyclopropene derivatives such as 1-(3-methyl-2-quinoxalinyl)ethanone and 1-(2-methyl-1-cyclopenten-1-yl)ethanone . These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-(2-methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-5(2)8-6(3)9(8)7(4)10/h5,9H,1-4H3 |
Clave InChI |
NYRLNKBOVQHLLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C1C(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


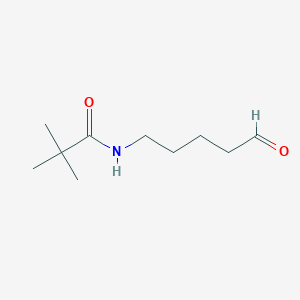


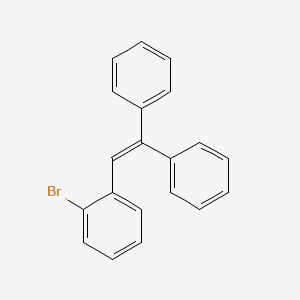
![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)

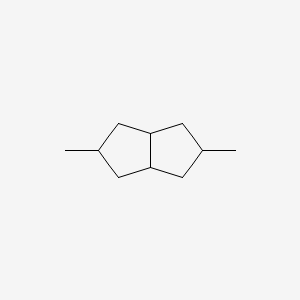
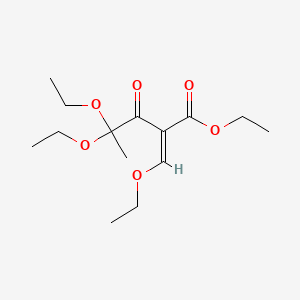

![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)



